molecular formula C15H17N7O B2549916 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396865-07-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2549916
CAS No.: 1396865-07-8
M. Wt: 311.349
InChI Key: BBUPSAVJTPCPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been extensively studied for their chemical reactivity and synthetic utility. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the compound's involvement in complex chemical rearrangements leading to novel organic frameworks. This reaction, characterized by an ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure), emphasizes the compound's potential in synthesizing new chemical entities with unique structures and properties (Ledenyova et al., 2018).

Therapeutic Agent Development

The research into this compound extends into the realm of medicinal chemistry, where its derivatives are investigated for their pharmacological properties. Notably, compounds synthesized from this chemical have shown promise in various therapeutic areas. For example, a study on the synthesis of novel pyrazole derivatives evaluated their antidepressant and anticonvulsant activities, revealing that certain derivatives exhibited significant effects comparable to or exceeding standard drugs (Abdel‐Aziz et al., 2009). Another study focused on synthesizing and evaluating pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, illustrating the compound's utility in designing novel agents with potential anticancer properties (Rahmouni et al., 2016).

Agrochemical Research Applications

In agrochemical research, derivatives of this compound have been explored for their pesticidal and fungicidal activities. A study on the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlighted the discovery of compounds with notable nematocidal activity against Meloidogyne incognita, showcasing the potential of these derivatives in developing new agrochemicals (Zhao et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-11-10-12(2)21(18-11)9-8-16-15(23)14-17-20-22(19-14)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUPSAVJTPCPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.